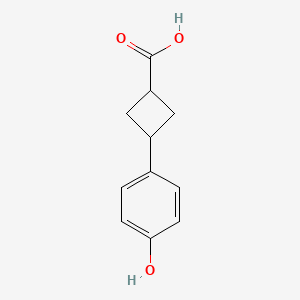

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid

Beschreibung

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a hydroxyphenyl substituent at the 3-position of the cyclobutane ring. These analogs are critical in organic synthesis, pharmaceutical research, and materials science due to their unique steric and electronic properties .

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9,12H,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDWAQPTNQWOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane ring formation reaction, where a suitable diene and a dienophile undergo a Diels-Alder reaction. The hydroxyphenyl group can be introduced through subsequent functionalization steps, such as hydroxylation or aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and scalable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones, hydroxyquinones, or other oxidized phenolic compounds.

Reduction: Alcohols, aldehydes, or reduced aromatic derivatives.

Substitution: Halogenated phenols, aminophenols, or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyphenyl group can participate in hydrogen bonding or other interactions with target molecules, while the cyclobutane ring provides structural rigidity and stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- This group may also participate in oxidation reactions or act as a metabolic site . Halogenated Derivatives (Bromo/Chloro): Bromine and chlorine substituents increase molecular weight and lipophilicity, influencing binding affinity in drug-receptor interactions. Chlorophenyl analogs (e.g., CAS 50921-39-6) exhibit higher melting points (80–82°C) due to stronger intermolecular forces . Methoxy and Trifluoromethyl Groups: Methoxy groups (e.g., CAS 1340349-50-9) provide electron-donating effects, stabilizing aromatic systems.

Reactivity and Stability

- Cyclobutane Ring Strain : The four-membered cyclobutane ring introduces significant angle strain, increasing reactivity in ring-opening or rearrangement reactions compared to cyclohexane analogs .

- Degradation Pathways: Hydroxyphenyl-containing compounds (e.g., 4-isopropenylphenol) are intermediates in BPA degradation via ozonation or photocatalysis, suggesting that the target compound may participate in similar environmental or metabolic processes .

Research Findings and Gaps

- Computational Predictions : Molecular descriptors (e.g., SMILES, InChIKey) for 3-(4-chlorophenyl)cyclobutane-1-carboxylic acid (CID 20313163) enable in silico modeling of pharmacokinetic properties .

- Safety Profiles : Brominated analogs (e.g., 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid) have established safety data sheets, highlighting hazards like inhalation risks .

Biologische Aktivität

3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a cyclobutane ring and a hydroxyphenyl group, suggests various interactions with biological targets that may lead to therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- IUPAC Name : 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid

- Molecular Formula : CHO

- Molar Mass : 196.21 g/mol

The biological activity of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid can be attributed to its ability to interact with various biological macromolecules. The presence of the hydroxyl group on the phenyl ring enhances its ability to form hydrogen bonds with target proteins, potentially influencing enzyme activity or receptor binding.

Key Mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antioxidant Activity : The phenolic structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

In Vitro Studies

Several studies have explored the biological effects of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid through in vitro assays:

-

Antimicrobial Activity :

- A study assessed the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a moderate antibacterial effect, suggesting its potential as a lead compound for antibiotic development.

-

Cytotoxicity Assays :

- Cytotoxicity tests on cancer cell lines revealed that the compound exhibits selective cytotoxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing cancer therapeutics.

-

Antioxidant Properties :

- The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent.

Case Studies

A case study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various derivatives of cyclobutane carboxylic acids, including 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid. The study found that modifications to the cyclobutane ring significantly influenced biological activity, underscoring the importance of structural variations in drug development.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid?

- Methodological Answer : A widely used approach involves cycloaddition or coupling reactions. For example, 3-(4-hydroxyphenyl)thiosemicarbazide can react with chloroacetic acid and sodium acetate under reflux in a DMF-acetic acid mixture to form heterocyclic derivatives (e.g., thiazolidinones) . Another optimized route avoids column purification by employing hydrolysis, reduction, and protection steps with tert-butyldimethylsilyl groups, ensuring high yields under mild conditions . Key reagents include sodium acetate for pH control and acetic acid as a solvent.

Q. How can the purity and structural integrity of 3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid be verified?

- Methodological Answer : Characterization typically involves:

- NMR spectroscopy to confirm the cyclobutane ring and hydroxyl group positions.

- High-Resolution Mass Spectrometry (HR-MS) to validate molecular weight and fragmentation patterns .

- Melting point analysis (e.g., mp 160–164°C for structurally similar compounds) .

- HPLC for purity assessment, especially after recrystallization from DMF-ethanol mixtures .

Advanced Research Questions

Q. What strategies are effective for optimizing the yield of 3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid in multi-step syntheses?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Catalyst-Free Conditions : Avoid transition metals to reduce costs and simplify purification, as demonstrated in tert-butyldimethylsilyl-protected syntheses .

- Stoichiometric Adjustments : Excess sodium acetate (2–3 eq.) improves cyclization efficiency in thiazolidinone formation .

Q. How does the 4-hydroxyphenyl group influence the compound's reactivity in biological and chemical contexts?

- Methodological Answer :

- Electron-Donating Effects : The hydroxyl group activates the phenyl ring for electrophilic substitution, directing reactions to the ortho/para positions .

- Biological Interactions : The hydroxyl group facilitates hydrogen bonding with enzymes or receptors, as seen in studies of anti-inflammatory analogs targeting cyclooxygenase (COX) pathways .

- Metabolic Susceptibility : The hydroxyl group may undergo phase II metabolism (e.g., sulfation or glucuronidation), as observed in related metabolites like 3-(4-hydroxyphenyl)propanoic acid .

Q. What are the metabolic pathways and degradation products of 3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid in mammalian systems?

- Methodological Answer :

- Phase I Metabolism : Oxidative decarboxylation or β-oxidation of the cyclobutane ring, generating smaller aromatic acids (e.g., 4-hydroxyphenylacetic acid) .

- Phase II Metabolism : Conjugation via sulfotransferases or UDP-glucuronosyltransferases, producing O-sulfate or O-glucuronide derivatives .

- Microbial Degradation : Gut microbiota may further metabolize intermediates into hydroxybenzoic acids or hippuric acid via α-oxidation .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.